![molecular formula C14H26OSSi B14262090 Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane CAS No. 137812-12-5](/img/structure/B14262090.png)
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane is a chemical compound that features a silicon atom bonded to three propan-2-yl groups and one (2H-thiopyran-5-yl)oxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane typically involves the reaction of a silicon-based precursor with propan-2-yl groups and a (2H-thiopyran-5-yl)oxy group. One common method involves the use of tri(propan-2-yl)silane as a starting material, which is then reacted with a (2H-thiopyran-5-yl)oxy compound under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of catalysts, temperature control, and purification steps to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the silicon atom.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The propan-2-yl groups or the (2H-thiopyran-5-yl)oxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Aplicaciones Científicas De Investigación
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a probe in biological studies.
Mecanismo De Acción
The mechanism by which Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The silicon atom can form stable bonds with various functional groups, allowing the compound to participate in a wide range of chemical reactions. The (2H-thiopyran-5-yl)oxy group can also interact with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
Tri(propan-2-yl)silane: Lacks the (2H-thiopyran-5-yl)oxy group, making it less versatile in certain applications.
(2H-thiopyran-5-yl)oxy compounds: These compounds do not contain the silicon atom, limiting their use in silicon-based applications.
Uniqueness
Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane is unique due to the combination of the silicon atom with the (2H-thiopyran-5-yl)oxy group. This structural feature provides the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
137812-12-5 |
|---|---|
Fórmula molecular |
C14H26OSSi |
Peso molecular |
270.51 g/mol |
Nombre IUPAC |
tri(propan-2-yl)-(2H-thiopyran-5-yloxy)silane |
InChI |
InChI=1S/C14H26OSSi/c1-11(2)17(12(3)4,13(5)6)15-14-8-7-9-16-10-14/h7-8,10-13H,9H2,1-6H3 |
Clave InChI |
GKYWMRIZWGECME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC1=CSCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



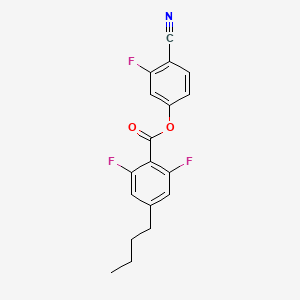

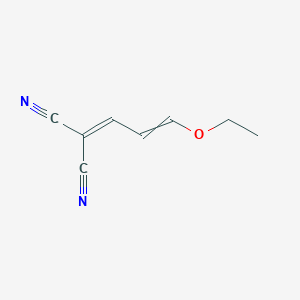
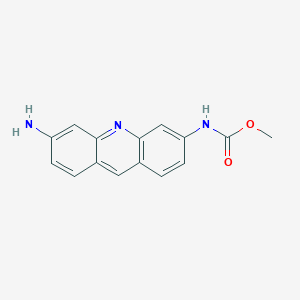

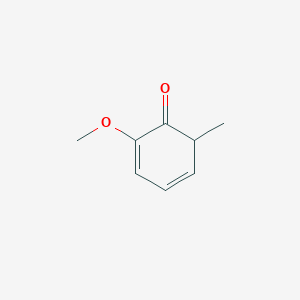


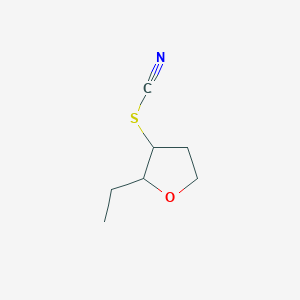
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methylphenol](/img/structure/B14262055.png)
![8-{[(Trimethylsilyl)methyl]sulfanyl}quinoline](/img/structure/B14262061.png)

![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
